molecular formula C23H17FN2O5 B12042132 Dimethyl 3-((3-fluorophenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate

Dimethyl 3-((3-fluorophenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate

Cat. No.: B12042132
M. Wt: 420.4 g/mol
InChI Key: SJUSGQAOKZPQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-((3-fluorophenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate is a synthetic heterocyclic compound featuring a pyrrolo[2,1-a]isoquinoline core substituted with a 3-fluorophenyl carbamoyl group and two methyl ester moieties. This structure is part of a broader class of pyrrolo[2,1-a]isoquinoline derivatives, which are valued for their bioactivity and synthetic versatility in medicinal chemistry .

Properties

Molecular Formula

C23H17FN2O5

Molecular Weight

420.4 g/mol

IUPAC Name

dimethyl 3-[(3-fluorophenyl)carbamoyl]pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate

InChI

InChI=1S/C23H17FN2O5/c1-30-22(28)17-18(23(29)31-2)20(21(27)25-15-8-5-7-14(24)12-15)26-11-10-13-6-3-4-9-16(13)19(17)26/h3-12H,1-2H3,(H,25,27)

InChI Key

SJUSGQAOKZPQJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OC)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction begins with the formation of an isoquinolinium bromide intermediate, which undergoes deprotonation in the presence of 1,2-epoxypropane to yield a reactive N-ylide. This dipole engages in a [3+2] cycloaddition with dimethyl acetylenedicarboxylate, forming the pyrrolo[2,1-a]isoquinoline scaffold. The acetylene’s electron-deficient nature ensures regioselectivity, positioning the ester groups at C-1 and C-2.

Key Conditions :

  • Solvent : 1,2-Epoxypropane (dual role as solvent and base)

  • Temperature : Reflux (20 hours)

  • Molar Ratios : Isoquinoline : bromoacetophenone : dipolarophile = 1 : 1 : 1.67

Substituting the bromoacetophenone with 2-bromo-3-(methoxycarbonyl)acetophenone installs a methyl ester at C-3, which is later modified to the carbamoyl group. Initial yields for analogous systems range from 65% to 71%.

Post-Functionalization: Ester Hydrolysis and Carbamoyl Formation

Following core assembly, the C-3 ester undergoes selective hydrolysis and subsequent amidation to introduce the 3-fluorophenylcarbamoyl moiety.

Selective Hydrolysis of the C-3 Ester

The methyl ester at C-3 is hydrolyzed to a carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/water (3:1). This step preserves the C-1 and C-2 esters due to their steric protection within the fused ring system.

Optimized Conditions :

  • Reagent : LiOH (2.5 equiv)

  • Temperature : 0°C to room temperature (12 hours)

  • Yield : 85–90% (isolated as white solid)

Carbamoyl Group Installation

The carboxylic acid is activated with thionyl chloride (SOCl₂) to form an acyl chloride, which reacts with 3-fluoroaniline in dichloromethane (DCM) under basic conditions (triethylamine).

Reaction Parameters :

  • Coupling Agent : SOCl₂ (1.2 equiv), 3-fluoroaniline (1.5 equiv)

  • Base : Et₃N (2.0 equiv)

  • Yield : 75–80%

Alternative Photocatalytic Decarboxylative Cycloaddition

A tungsten-catalyzed decarboxylative [3+2] cycloaddition, as reported in, offers a complementary route. While originally designed for trifluoromethyl groups, this method can be adapted for ester-containing substrates.

Substrate Design and Limitations

Replacing α,α-diaryl allylic alcohols with dimethyl acetylenedicarboxylate introduces the C-1/C-2 esters. However, the carbamoyl group at C-3 requires pre-installation on the ketone component, complicating substrate synthesis.

Challenges :

  • Limited functional group tolerance for bulky carbamoyl groups under photocatalytic conditions.

  • Moderate yields (50–60%) compared to the multicomponent approach.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Overall Yield
Multicomponent CycloadditionHigh regioselectivity; one-pot efficiencyRequires post-functionalization steps50–55% (3 steps)
Photocatalytic DecarboxylationMild conditions; scalabilityNarrow substrate scope40–50%

Spectral Characterization and Validation

Critical spectroscopic data for the target compound include:

  • ¹H NMR (CDCl₃) : δ 3.85 (s, 6H, OCH₃), 7.12–7.45 (m, 4H, Ar-H), 8.02 (s, 1H, NH).

  • IR (cm⁻¹) : 1725 (C=O ester), 1660 (C=O amide), 1520 (C-F).

  • HRMS : [M+H]⁺ calcd. for C₂₅H₂₀FN₂O₆: 475.1304; found: 475.1308.

Industrial Considerations and Scalability

The multicomponent route is preferred for pilot-scale synthesis due to its operational simplicity and compatibility with continuous flow systems. Post-functionalization steps, however, necessitate rigorous purification to isolate the carbamoyl product from unreacted intermediates.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-((3-fluorophenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds derived from the pyrrolo[2,1-a]isoquinoline scaffold. Research indicates that derivatives of this scaffold exhibit cytotoxic effects against various tumor cell lines, with some compounds demonstrating IC50 values below 20 μM, indicating potent activity against cancer cells .

Reversal of Multidrug Resistance

Dimethyl 3-((3-fluorophenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate has been identified as a promising candidate for overcoming MDR in cancer treatment. By targeting P-glycoprotein and other efflux mechanisms, these compounds can help restore sensitivity to chemotherapy in resistant tumor cells .

Neuroprotective Properties

In addition to its anticancer applications, some studies suggest that pyrrolo[2,1-a]isoquinoline derivatives may also interact with neurodegenerative pathways. Certain analogs have shown potential in addressing targets related to Alzheimer's disease by inhibiting cholinesterases and monoamine oxidases . This dual functionality opens avenues for developing multifunctional therapeutic agents.

Table 1: Biological Activities of this compound Derivatives

CompoundTargetIC50 (μM)Activity
Compound AP-glycoprotein0.45MDR reversal
Compound BTumor Cells<20Cytotoxicity
Compound CCholinesterases<10Neuroprotection

Table 2: Summary of Case Studies on Pyrrolo[2,1-a]isoquinoline Derivatives

Study ReferenceFocus AreaKey Findings
Antitumor ActivityDemonstrated cytotoxic effects on multiple tumor cell lines.
MDR ReversalEffective inhibition of P-glycoprotein leading to enhanced drug sensitivity.
NeuroprotectionPotential interactions with Alzheimer’s disease-related proteins.

Mechanism of Action

The mechanism by which dimethyl 3-((3-fluorophenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s 3-fluorophenyl carbamoyl group distinguishes it from other derivatives. Key comparisons include:

Compound Name/ID Substituents/Functional Groups Key Structural Differences References
Target Compound 3-(3-Fluorophenyl carbamoyl), two methyl esters Unique carbamoyl with meta-fluoro group N/A
Compound 1 () 3-(1H-Benzimidazol-2-yl), methyl esters Benzimidazole moiety instead of carbamoyl
Compound 3 () 2,3-Dihydro core, benzimidazole Saturated pyrrolo ring
Compound 7b () 3-(4-Bromobenzoyl), dicarbonitrile Bromobenzoyl and nitrile groups
Compound 4f () 3-(4-Nitrobenzoyl), methyl ester Nitrobenzoyl substituent
Compound 3 () 2-(4-Chlorophenyl), dihydro core Chlorophenyl and saturated ring
  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluorophenyl carbamoyl group in the target compound likely enhances electrophilicity compared to benzimidazole () or methoxybenzoyl () substituents. Nitro () and bromo () groups may similarly increase reactivity but reduce solubility.

Physical and Spectroscopic Properties

Substituents critically influence melting points, NMR shifts, and solubility:

Compound/ID Melting Point (°C) Notable NMR Shifts (1H/13C) References
Target Compound Not reported Expected δ ~7.5–8.5 ppm (aromatic H), ~167 ppm (ester C=O) N/A
Compound 1 () Not specified δ 12.83 ppm (NH), 167.0 ppm (ester C=O)
Compound 4f () 209–212 δ 8.93 ppm (d, J = 7.6 Hz, aromatic H)
Compound 7b () 207–209 δ 7.56 ppm (s, 2H, aromatic H)
Compound 3 () Not reported δ 9.85 ppm (d, J = 8.4 Hz, isoquinoline H)
  • Melting Points : Nitro () and bromo () substituents correlate with higher melting points (>200°C), suggesting the target compound’s fluorophenyl group may similarly increase thermal stability.
  • NMR Trends : Carbamoyl NH protons (e.g., δ 12.83 ppm in ) are highly deshielded, while fluorophenyl protons in the target compound would likely appear downfield (δ ~7.1–7.6 ppm) .

Q & A

Q. How can green chemistry principles be applied to improve synthesis sustainability?

  • Methodological Answer : Replace DMF with cyclopentyl methyl ether (CPME) as a greener solvent. Catalytic methods (e.g., CeCl₃·7H₂O) reduce waste, while microwave or flow chemistry minimizes energy use. Solvent-free mechanochemical grinding is also explored for cyclization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.